molecular formula C11H13NO4 B8542990 4-(2,3-dihydroxy-propyl)-4H-benzo[1,4]oxazin-3-one

4-(2,3-dihydroxy-propyl)-4H-benzo[1,4]oxazin-3-one

Cat. No. B8542990
M. Wt: 223.22 g/mol
InChI Key: OACHFPGZPGRZMN-UHFFFAOYSA-N
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Patent
US08759342B2

Procedure details

Compound 1-3 (1.69 g, 7.58 mmol) was dissolved in MeOH (126 mL) and H2O (25 mL) in a 300 mL round bottom flask at rt, and treated with NalO4 (4.86 g, 23.0 mmol). After 2 hrs the solid was filtered, washing with methanol. The filtrate was concentrated to a white solid, taken up in dichloromethane (50 mL), washed with water (3×) and brine, then dried over sodium sulfate, and concentrated to give Compound 1-4 as a white solid (1.23 g, 83%, mp=97.1-98.0° C.). 1H NMR (500 MHz, CDCl3) δ 9.68 (s, 1H), 7.04-7.00 (m, 3H), 6.68-6.65 (m, 1H), 4.73 (s, 2H), 4.70 (s, 2H); 13C NMR (125 MHz, CDCl3) 195, 165.2, 145.3, 128.7, 124.7, 123.2, 117.6, 114.7, 67.6, 51.2; Anal Calcd. for C10H9NO3: C, 62.82; H, 4.74; N, 7.33. Found: C, 62.85; H, 4.46; N, 7.22.
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
Quantity
126 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2](CO)[CH2:3][N:4]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[O:7][CH2:6][C:5]1=[O:14].O>CO>[O:14]=[C:5]1[N:4]([CH2:3][CH:2]=[O:1])[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[O:7][CH2:6]1

Inputs

Step One
Name
Quantity
1.69 g
Type
reactant
Smiles
OC(CN1C(COC2=C1C=CC=C2)=O)CO
Name
Quantity
126 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 2 hrs the solid was filtered
Duration
2 h
WASH
Type
WASH
Details
washing with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a white solid
WASH
Type
WASH
Details
washed with water (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1COC2=C(N1CC=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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